4-chloro-2,7,8-trimethyl-5-nitroquinoline
Overview
Description
4-chloro-2,7,8-trimethyl-5-nitroquinoline is a quinoline derivative characterized by the presence of a chlorine atom at the 4th position, three methyl groups at the 2nd, 7th, and 8th positions, and a nitro group at the 5th position. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2,7,8-trimethyl-5-nitroquinoline typically involves the nitration of 4-chloro-2,7,8-trimethylquinoline. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The reaction proceeds as follows:
Starting Material: 4-chloro-2,7,8-trimethylquinoline
Reagents: Concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄)
Conditions: The reaction mixture is cooled to maintain a temperature below 10°C to prevent over-nitration and decomposition of the product.
Product: this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the product. The reaction is typically carried out in large reactors with precise temperature control and continuous stirring to ensure uniform mixing of reagents .
Chemical Reactions Analysis
Types of Reactions
4-chloro-2,7,8-trimethyl-5-nitroquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 4th position can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide (NaNH₂) or potassium thiolate (KSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) with hydrogen gas (H₂) or metal hydrides like lithium aluminum hydride (LiAlH₄).
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.
Major Products Formed
Nucleophilic Substitution: Substituted quinoline derivatives with various functional groups replacing the chlorine atom.
Reduction: 4-chloro-2,7,8-trimethyl-5-aminoquinoline.
Oxidation: this compound derivatives with oxidized methyl groups.
Scientific Research Applications
4-chloro-2,7,8-trimethyl-5-nitroquinoline has several scientific research applications, including:
Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmacologically active compounds, including antimalarial, antibacterial, and anticancer agents.
Biological Studies: The compound is used in studies to understand the structure-activity relationship of quinoline derivatives and their interaction with biological targets.
Industrial Applications: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-chloro-2,7,8-trimethyl-5-nitroquinoline involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound can also act as an inhibitor of certain enzymes or receptors, modulating their activity and affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-8-nitroquinoline
- 8-tert-butyl-2-methyl-5-nitroquinoline
- 9-(8-nitroquinolin-7-yl)-9H-carbazole
Uniqueness
4-chloro-2,7,8-trimethyl-5-nitroquinoline is unique due to the presence of three methyl groups at the 2nd, 7th, and 8th positions, which can influence its chemical reactivity and biological activity. The combination of the chlorine atom and nitro group also contributes to its distinct properties compared to other quinoline derivatives .
Properties
IUPAC Name |
4-chloro-2,7,8-trimethyl-5-nitroquinoline | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2/c1-6-4-10(15(16)17)11-9(13)5-7(2)14-12(11)8(6)3/h4-5H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWKBFOODRPIMOS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=CC(=NC2=C1C)C)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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